![molecular formula C17H18O2S B14729810 2-[(4-Butylphenyl)sulfanyl]benzoic acid CAS No. 5495-78-3](/img/structure/B14729810.png)
2-[(4-Butylphenyl)sulfanyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Butylphenyl)sulfanyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a sulfanyl group attached to a 4-butylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Butylphenyl)sulfanyl]benzoic acid typically involves the reaction of 4-butylthiophenol with a benzoic acid derivative. One common method is the nucleophilic aromatic substitution reaction where 4-butylthiophenol reacts with a halogenated benzoic acid under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the carboxylic acid group.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-[(4-Butylphenyl)sulfanyl]benzoic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(4-Butylphenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form interactions with thiol groups in proteins, potentially affecting their function. The benzoic acid moiety can interact with enzymes involved in metabolic pathways, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
- 2-[(4-Methylphenyl)sulfanyl]benzoic acid
- 2-[(4-Ethylphenyl)sulfanyl]benzoic acid
- 2-[(4-Propylphenyl)sulfanyl]benzoic acid
Comparison: While these compounds share a similar core structure, the length and nature of the alkyl chain on the phenyl ring can significantly influence their physical and chemical properties. 2-[(4-Butylphenyl)sulfanyl]benzoic acid is unique due to its specific butyl substitution, which can affect its solubility, reactivity, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
5495-78-3 |
|---|---|
Molekularformel |
C17H18O2S |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
2-(4-butylphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C17H18O2S/c1-2-3-6-13-9-11-14(12-10-13)20-16-8-5-4-7-15(16)17(18)19/h4-5,7-12H,2-3,6H2,1H3,(H,18,19) |
InChI-Schlüssel |
RJESSLYKYBYMSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


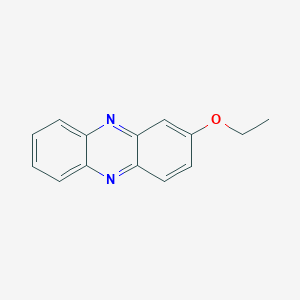

![[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14729740.png)
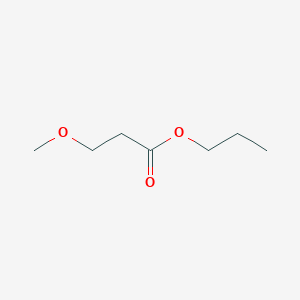
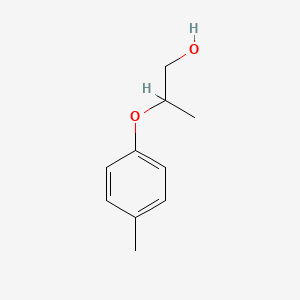
![2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol](/img/structure/B14729757.png)
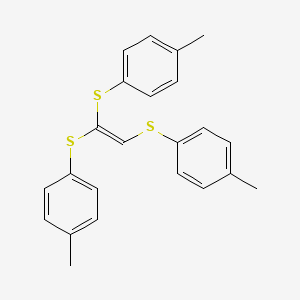


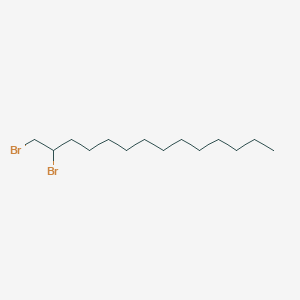
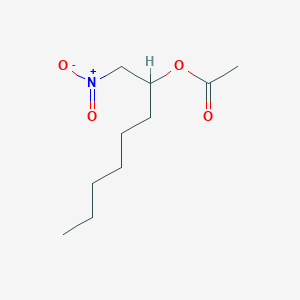
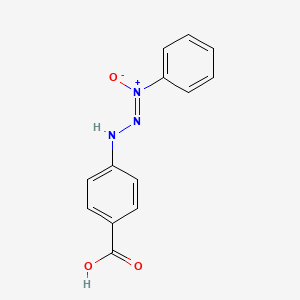
![2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine](/img/structure/B14729806.png)

